5-Butyl-5-ethyl-1-phenylbarbituric acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67050-28-6 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-butyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-11-16(4-2)13(19)17-15(21)18(14(16)20)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3,(H,17,19,21) |
InChI Key |
ZGHDFVVXOYKDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Methodologies
Overview of Classical Barbiturate (B1230296) Synthesis Approaches
The foundational method for synthesizing the barbiturate heterocyclic system dates back to the work of Adolf von Baeyer in 1864, who first prepared barbituric acid from the condensation of urea (B33335) and malonic acid. mdpi.comwikipedia.orgirapa.org A more common and efficient approach, developed later, utilizes diethyl malonate in place of the free acid to avoid issues with the acidity of the carboxylic acid groups. wikipedia.orgorgsyn.org This classical approach involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, typically sodium ethoxide. orgsyn.orgcdnsciencepub.com The reaction proceeds through a twofold nucleophilic acyl substitution. libretexts.org
The general applicability of this method allows for the synthesis of a wide array of 5,5-disubstituted barbiturates by starting with appropriately substituted malonic esters. cdnsciencepub.comlibretexts.org The malonic ester synthesis itself is a versatile method where diethyl malonate is first deprotonated by a strong base to form a carbanion, which then undergoes nucleophilic substitution with alkyl halides to introduce the desired substituents at the alpha-carbon. wikipedia.org This allows for the sequential introduction of different alkyl groups. A potential drawback of this method is the possibility of dialkylation, which can lead to product separation challenges and lower yields. wikipedia.org
Over the years, numerous variations and improvements to this classical synthesis have been developed to enhance yields and introduce a wider variety of substituents, including those on the nitrogen atoms of the barbiturate ring. publish.csiro.aunih.gov
Targeted Synthesis of 5-Butyl-5-ethyl-1-phenylbarbituric Acid
The synthesis of the specifically substituted this compound requires a multi-step approach that carefully controls the introduction of each substituent.
The key precursor for the synthesis of the barbiturate ring is a disubstituted malonic ester, in this case, diethyl 2-butyl-2-ethylmalonate. The synthesis of this precursor typically starts from diethyl malonate. atamankimya.com The methylene (B1212753) group of diethyl malonate is sufficiently acidic to be deprotonated by a base like sodium ethoxide to form a stable enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide, such as ethyl bromide, in an SN2 reaction to yield diethyl ethylmalonate. This process can be repeated with a second alkyl halide, butyl bromide, to introduce the butyl group and form the desired diethyl 2-butyl-2-ethylmalonate. wikipedia.org
Another crucial precursor is N-phenylurea. While urea is used for the synthesis of N-unsubstituted barbiturates, a substituted urea is necessary to introduce the phenyl group on one of the nitrogen atoms. N-phenylurea can be synthesized through various methods, including the reaction of phenyl isocyanate with ammonia (B1221849) or the reaction of aniline (B41778) with potassium cyanate.
The core of the synthesis involves the condensation of diethyl 2-butyl-2-ethylmalonate with N-phenylurea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent. orgsyn.orgcdnsciencepub.com The mechanism involves the deprotonation of the N-phenylurea by the strong base, making it a more potent nucleophile. The resulting anion then attacks one of the carbonyl carbons of the diethyl 2-butyl-2-ethylmalonate, leading to the displacement of an ethoxide group. An intramolecular cyclization follows, where the other nitrogen atom of the urea derivative attacks the remaining carbonyl carbon of the malonic ester, displacing the second ethoxide group and forming the six-membered barbiturate ring.
An alternative one-pot, three-component sequential synthesis has been developed for N-aryl, N'-alkyl barbiturates. nih.gov This method involves the condensation between an N-alkyl, N'-aryl carbodiimide (B86325) and a malonic acid monoester, which forms an N-acyl urea derivative. This intermediate can then be cyclized to a C-monosubstituted barbiturate by the addition of a suitable base. nih.gov
Introducing a single phenyl group onto one of the nitrogen atoms of the barbiturate ring requires a regioselective approach. One common strategy is to start with an already N-substituted urea, such as N-phenylurea, in the condensation reaction with the disubstituted malonic ester as described above.
Another approach involves the direct N-alkylation or N-arylation of a pre-formed 5,5-disubstituted barbituric acid. publish.csiro.aunih.gov However, this can lead to a mixture of N-mono- and N,N'-disubstituted products, as well as O-alkylation. To achieve regioselectivity, one of the nitrogen atoms can be protected before the introduction of the phenyl group, followed by deprotection. The choice of solvent and base can also influence the regioselectivity of the reaction. For instance, base-catalyzed N-alkylation is a known method for synthesizing N-alkylated barbiturates. nih.gov
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted, including the choice of solvent, base, reaction temperature, and reaction time. researchgate.net For the condensation reaction, absolute ethanol (B145695) is a commonly used solvent, and sodium ethoxide is the preferred base. orgsyn.orgcdnsciencepub.com The reaction is often carried out under reflux to ensure it goes to completion. orgsyn.org
The molar ratios of the reactants are also a key parameter to optimize. A slight molar excess of the urea derivative and a twofold molar equivalent of the sodium base relative to the urea are often employed to drive the reaction forward. cdnsciencepub.com In some patented procedures for similar compounds, like 5-ethyl-5-phenyl barbituric acid, specific molar ratios of the malonic ester, sodium methoxide, and urea are detailed, with the reaction proceeding during the distillation of the alcohol. google.com
A series of experiments can be conducted to determine the optimal conditions, for example, by varying the solvent and temperature. researchgate.net For instance, it has been found that for some related three-component reactions, ethanol is the best solvent. researchgate.net
Isolation and Purification Techniques
After the reaction is complete, the resulting product needs to be isolated and purified. A typical workup procedure involves neutralizing the reaction mixture with an acid, such as hydrochloric acid, to precipitate the crude barbituric acid derivative. orgsyn.orggoogle.com The crude product is then collected by filtration. orgsyn.org
Further purification is generally achieved through recrystallization. google.com A common solvent system for the recrystallization of barbiturates is an ethanol-water mixture. google.com The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid. Upon cooling, the purified product crystallizes out. The purity of the final compound can be assessed using various analytical techniques, including melting point determination, thin-layer chromatography (TLC), and spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). publish.csiro.aunih.gov In some cases, column chromatography may be necessary to remove persistent impurities. publish.csiro.au High-performance liquid chromatography (HPLC) can also be employed for both analysis and semi-preparative isolation of the product and any impurities. nih.gov
Comparative Analysis of Synthetic Pathways for this compound
The synthesis of this compound can be approached through several strategic pathways. The most common methods in barbiturate chemistry involve either the construction of the pyrimidine (B1678525) ring from acyclic precursors or the modification of a pre-existing barbiturate core. A comparative analysis of two primary plausible pathways—the condensation of a disubstituted malonic ester with N-phenylurea and the sequential alkylation of 1-phenylbarbituric acid—reveals distinct advantages and challenges associated with each approach.
Pathway A: Malonic Ester Condensation
This classical and convergent approach involves the synthesis of the target molecule by forming the heterocyclic ring in the final key step. The pathway begins with the preparation of a C5-disubstituted malonic ester, specifically diethyl 2-butyl-2-ethylmalonate. This intermediate is typically synthesized via sequential alkylation of diethyl malonate. First, diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then treated with a primary alkyl halide, for example, 1-bromobutane, to yield diethyl butylmalonate. lookchem.comchemicalbook.comorgsyn.orggoogle.com The process is repeated with a second alkyl halide, ethyl bromide, to introduce the ethyl group, affording the required diethyl 2-butyl-2-ethylmalonate.
The crucial ring-forming step is a condensation reaction between the disubstituted malonic ester and N-phenylurea in the presence of a strong base like sodium ethoxide in an anhydrous alcohol solvent. The base facilitates the condensation by deprotonating the urea derivative, which then acts as a dinucleophile, attacking the two ester carbonyl groups of the malonate derivative to form the six-membered barbiturate ring. Subsequent acidification of the reaction mixture yields the final product, this compound.
Pathway B: Sequential C5-Alkylation of 1-Phenylbarbituric Acid
This pathway begins with the synthesis of the core structure, 1-phenylbarbituric acid. This is achieved by condensing diethyl malonate with N-phenylurea, a reaction analogous to the final step of Pathway A but starting with an unsubstituted malonic ester.
Once 1-phenylbarbituric acid is formed, the subsequent steps involve the sequential introduction of the butyl and ethyl groups at the C5 position. The methylene protons at C5 of the barbiturate ring are acidic due to the flanking carbonyl groups and can be removed by a suitable base to form a resonance-stabilized carbanion. mdpi.comresearchgate.net This nucleophile is then reacted with an alkyl halide (e.g., ethyl iodide) in the first alkylation step. This process is then repeated with a second base treatment followed by the addition of the second alkyl halide (e.g., 1-bromobutane) to complete the dialkylation.
A significant challenge in this pathway is controlling the alkylation to prevent the formation of dialkylated byproducts in the first step or O-alkylation, where the oxygen atoms of the carbonyl groups are alkylated instead of the C5 carbon. mdpi.com Careful selection of reaction conditions, including the base, solvent, and temperature, is critical to favor the desired C-alkylation and achieve a good yield of the monosubstituted intermediate before proceeding to the second alkylation.
Comparative Summary
The following table provides a comparative overview of the two synthetic pathways:
| Feature | Pathway A: Malonic Ester Condensation | Pathway B: Sequential C5-Alkylation |
| Starting Materials | Diethyl malonate, 1-Bromobutane, Ethyl bromide, N-Phenylurea, Sodium ethoxide | Diethyl malonate, N-Phenylurea, Ethyl iodide, 1-Bromobutane, Base (e.g., NaH, K₂CO₃) |
| Key Intermediate | Diethyl 2-butyl-2-ethylmalonate | 1-Phenylbarbituric acid, 5-Ethyl-1-phenylbarbituric acid (or 5-butyl) |
| Number of Steps | 3 (Butyl-malonate synthesis, Ethyl-malonate synthesis, Condensation) | 3 (1-Phenylbarbituric acid synthesis, First C5-alkylation, Second C5-alkylation) |
| Key Reaction | Base-mediated condensation of a disubstituted malonic ester with a substituted urea. | Stepwise base-mediated nucleophilic substitution at C5 with alkyl halides. |
| Potential Advantages | - More convergent approach.- Generally higher overall yields.- Simpler purification of the final product. | - Flexibility from a common intermediate.- Allows for varied C5-substituents. |
| Potential Challenges | - Synthesis and purification of the disubstituted malonic ester intermediate. | - Control of mono- vs. di-alkylation.- Potential for O-alkylation side products.- May require chromatographic purification. |
Structural Elucidation and Spectroscopic Analysis
Spectroscopic Characterization of 5-Butyl-5-ethyl-1-phenylbarbituric Acid
The elucidation of the molecular structure of this compound is accomplished through the synergistic application of various spectroscopic methods. These techniques provide definitive evidence for the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
In the ¹H NMR spectrum, the protons of the phenyl group attached to the N1 position would typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.6 ppm). The single proton on the remaining nitrogen (N-H) would likely present as a broad singlet around 8.0-9.5 ppm, depending on the solvent and concentration. The aliphatic protons of the ethyl and butyl groups at the C5 position would resonate in the upfield region. The methylene (B1212753) protons (-CH₂) of the ethyl group are expected around 1.8-2.2 ppm (quartet), and the terminal methyl protons (-CH₃) around 0.8-1.2 ppm (triplet). The butyl group would show a series of multiplets for its methylene groups between approximately 1.0 and 2.1 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.
The ¹³C NMR spectrum would provide confirmation of the carbon framework. The three carbonyl carbons (C2, C4, C6) of the barbiturate (B1230296) ring are expected to resonate in the downfield region, typically between 150 and 175 ppm. researchgate.net The quaternary C5 carbon would appear around 55-65 ppm. The carbons of the N-phenyl group would show signals in the aromatic region (125-140 ppm). The aliphatic carbons of the ethyl and butyl chains would be observed in the upfield region, consistent with their respective chemical environments.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.6 | Multiplet |
| N-H | 8.0 - 9.5 | Broad Singlet |
| Ethyl -CH₂- | 1.8 - 2.2 | Quartet |
| Butyl -CH₂- | 1.0 - 2.1 | Multiplets |
| Ethyl -CH₃ | 0.8 - 1.2 | Triplet |
| Butyl -CH₃ | ~0.9 | Triplet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C2, C4, C6) | 150 - 175 |
| Phenyl-C | 125 - 140 |
| C5 | 55 - 65 |
| Ethyl/Butyl -CH₂- | 20 - 40 |
| Ethyl/Butyl -CH₃ | 10 - 15 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of a molecule. For this compound (C₁₈H₂₂N₂O₃), the calculated exact mass is 314.1630 g/mol .
Electron Impact (EI) mass spectrometry of 5,5-disubstituted barbiturates typically results in extensive fragmentation, primarily initiated by the cleavage of the alkyl or aryl substituents at the C5 position. kyushu-u.ac.jplibretexts.org This process, known as alpha-cleavage, is a dominant fragmentation pathway. kyushu-u.ac.jp The molecular ion peak [M]⁺ may be observed, but often with low intensity due to the lability of the C5-substituents. kyushu-u.ac.jpnih.gov
The primary fragmentation pathway for this compound would involve the loss of the butyl and ethyl side chains. The loss of the butyl radical (•C₄H₉) would lead to a significant fragment ion at [M-57]⁺. Similarly, the loss of the ethyl radical (•C₂H₅) would produce a fragment at [M-29]⁺. Subsequent fragmentation events can involve the opening and decomposition of the barbiturate ring itself, leading to a complex pattern of lower mass-to-charge ratio (m/z) ions. nih.gov For instance, ions at m/z 141 and 167 are often observed in barbiturates, corresponding to fragments of the intact ring structure with varying side chains. nih.gov
Interactive Table: Predicted Key Mass Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
| 314 | [M]⁺ | Molecular Ion |
| 285 | [M-C₂H₅]⁺ | Loss of ethyl radical |
| 257 | [M-C₄H₉]⁺ | Loss of butyl radical |
| Varies | Ring Fragments | Decomposition of the barbiturate ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands of the barbiturate ring. tandfonline.com Strong absorption bands corresponding to the C=O stretching vibrations of the three carbonyl groups are expected in the region of 1650-1750 cm⁻¹. tandfonline.com The N-H stretching vibration of the secondary amide group would appear as a distinct band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic butyl and ethyl groups, as well as the aromatic phenyl group, would be observed in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching bands for the phenyl ring would typically appear in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of barbituric acid and its derivatives is known to be pH-dependent. researchgate.netpjsir.org In neutral or acidic solutions, where the non-ionized keto form predominates, barbiturates typically exhibit strong absorption below 220 nm. researchgate.net The presence of the phenyl group conjugated with the barbiturate ring in this compound would be expected to produce absorption bands at longer wavelengths, likely in the 250-280 nm range, similar to other aromatic compounds. researchgate.net
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3300 | Secondary Amide |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Group |
| Aliphatic C-H Stretch | 2850 - 2960 | Ethyl and Butyl Groups |
| C=O Stretch | 1650 - 1750 | Carbonyl Groups |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |
Crystallographic Studies and Polymorphism of Barbiturate Derivatives
Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on molecular conformation, packing, and intermolecular interactions. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in barbiturate derivatives. nih.gov
Single Crystal X-ray Diffraction Analysis of this compound Analogues
While the specific crystal structure of this compound has not been reported, detailed structural information is available for its close analogues, 5-butyl-5-ethylbarbituric acid (butobarbitone) and 5-ethyl-5-phenylbarbituric acid (phenobarbital). nih.govnih.gov These structures provide a strong basis for understanding the likely conformation and packing of the target molecule.
The crystal structure of butobarbitone has been determined at both room temperature and 120 K. nih.gov At room temperature, it crystallizes in the monoclinic space group C2/c. Upon cooling, it undergoes a phase transition to the monoclinic space group P2₁/n, with two independent molecules in the asymmetric unit. nih.gov This demonstrates the potential for temperature-induced polymorphism in this class of compounds.
Phenobarbital (B1680315) is known to exhibit significant conformational polymorphism, with at least five different crystal forms identified. nih.gov For example, Form I crystallizes in the monoclinic space group P2₁/n, while Form II is triclinic, space group P-1. researchgate.net This diversity arises from the flexibility of the molecule and the different ways the molecules can pack together. nih.gov In these structures, the barbiturate ring adopts a relatively planar conformation, with the ethyl and phenyl substituents oriented outwards.
Interactive Table: Crystallographic Data for Analogues
| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Butobarbitone (120 K) | C₁₀H₁₆N₂O₃ | P2₁/n | 11.23 | 11.75 | 17.16 | 92.49 |
| Phenobarbital (Form I) | C₁₂H₁₂N₂O₃ | P2₁/n | - | - | - | - |
| Phenobarbital (Form V) | C₁₂H₁₂N₂O₃ | P2₁/n | 14.93 | 12.00 | 13.06 | 93.68 |
Investigation of Hydrogen Bonding Patterns and Supramolecular Assembly
Hydrogen bonding is the dominant intermolecular interaction governing the crystal packing of barbiturate derivatives. nih.govacs.org The N-H groups of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. nih.gov This leads to the formation of robust and predictable supramolecular synthons. nih.gov
A very common motif in the crystal structures of 5,5-disubstituted barbiturates is the formation of one-dimensional "ribbons" or "tapes". nih.govresearchgate.net In these arrangements, molecules are linked by pairs of N-H···O=C hydrogen bonds, creating centrosymmetric R²₂(8) dimers, which then propagate into infinite chains. nih.gov These ribbons are further organized into two-dimensional sheets or three-dimensional networks through weaker interactions.
Polymorphic Forms and Solid-State Characteristics of Related Barbiturates
The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different physical properties, is well-documented for barbituric acid derivatives. researchgate.net These variations in solid-state structure can significantly impact a drug's stability, solubility, and bioavailability. The solid-state characterization of these polymorphs often involves a combination of analytical techniques, including X-ray diffraction (XRD), solid-state NMR (ssNMR), and vibrational spectroscopy (FTIR and Raman). researchgate.netnih.gov
A notable example is butethal (5-ethyl-5-butylbarbituric acid), a close structural analog to the title compound, which is known to exist in at least four polymorphic forms. researchgate.net The solid-state investigation of butethal has utilized a variety of techniques to understand and control its polymorphic behavior, including single-crystal X-ray analysis, X-ray powder diffraction, solid-state NMR, and thermal analysis. researchgate.net
Furthermore, studies on 5-butyl-5-ethylbarbituric acid have revealed a phase transition at low temperatures. nih.gov At room temperature, the crystal structure is in the C2/c space group. nih.gov However, upon cooling to 120 K, it undergoes a phase change to the P2(1)/n space group, with two crystallographically independent molecules in the asymmetric unit. nih.gov This transition highlights the sensitivity of the crystal packing to temperature. nih.gov
The solid-state structures of barbiturates are heavily influenced by hydrogen bonding patterns. Different polymorphic forms of barbital (B3395916) (5,5-diethylbarbituric acid), for instance, exhibit distinct N-H···O=C hydrogen-bonding motifs, which can be correlated with specific infrared (IR) spectral characteristics. nih.gov Solid-state NMR spectroscopy also provides valuable insights into the crystallographic environment, including the nature of hydrogen bonding. nih.gov For phenobarbital, another related compound, various polymorphic forms have been extensively studied, with at least six being relatively stable under ambient conditions. researchgate.net The characterization of these forms has been achieved through a combination of hot-stage microscopy, powder X-ray diffraction, and infrared spectroscopy. researchgate.net
The introduction of a phenyl group at the N-1 position, as in this compound, is expected to significantly influence the crystal packing due to potential π-π stacking interactions and steric effects of the phenyl ring. While specific studies on the polymorphism of 1-phenyl substituted barbiturates are less common in the literature, the principles derived from related compounds provide a framework for understanding their potential solid-state behavior. The interplay of hydrogen bonding, van der Waals forces, and potential aromatic interactions will dictate the resulting crystal structures.
Table 1: Polymorphic Characteristics of Related Barbiturates
| Compound | Number of Known Polymorphs | Characterization Techniques | Key Findings |
| Butethal | At least 4 | XRD, ssNMR, Thermal Analysis | Exhibits widespread polymorphism. researchgate.net |
| 5-Butyl-5-ethylbarbituric acid | 2 (temperature-dependent) | Synchrotron XRD | Undergoes a phase transition upon cooling. nih.gov |
| Barbital | At least 6 | FTIR, Raman, ssNMR, XRD | Different polymorphs show distinct hydrogen-bonding motifs. nih.gov |
| Phenobarbital | At least 11 (6 stable) | Hot-stage microscopy, PXRD, IR | Complex polymorphic system with varying thermodynamic stabilities. researchgate.net |
Tautomeric Equilibria and Conformational Analysis of the Barbituric Acid Ring System
The barbituric acid ring system can theoretically exist in several tautomeric forms due to the mobility of protons between nitrogen and oxygen atoms. biointerfaceresearch.com This includes keto-enol and lactam-lactim tautomerism. samipubco.com However, extensive theoretical and experimental studies have shown that for barbituric acid and its 5,5-disubstituted derivatives, the tri-keto form is generally the most stable tautomer in both the gas phase and in solution. acs.orgias.ac.in The stability of the tri-keto form is attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol form. acs.org
Computational studies using Density Functional Theory (DFT) on barbituric acid have explored ten possible tautomeric structures, confirming the pure keto form as the most stable. biointerfaceresearch.com The introduction of substituents at the C-5 position can influence the tautomeric equilibrium. ias.ac.in For instance, electron-withdrawing groups at C-5 can stabilize the enol form to a greater extent. ias.ac.in While the N-phenyl substituent in this compound is not directly at the site of potential enolization (C-5), its electronic influence on the ring may subtly affect the relative stabilities of the tautomers.
Table 2: Predominant Tautomeric Forms of Barbituric Acid Derivatives
| Compound Class | Predominant Tautomer | Influencing Factors |
| Barbituric Acid | Tri-keto | Inherent stability of the tri-keto structure. biointerfaceresearch.com |
| 5,5-Disubstituted Barbiturates | Tri-keto | Alkyl/aryl groups at C5 do not significantly favor enolization. acs.org |
| 5-Monosubstituted Barbiturates | Keto-enol equilibrium | The nature of the C5 substituent (electron-withdrawing vs. donating) plays a role. ias.ac.in |
The conformational analysis of the barbituric acid ring and its substituents is crucial for understanding its interactions and properties. The barbituric acid ring itself is not perfectly planar, with the C5 atom often displaced from the mean plane of the other atoms. acs.org
For 5,5-dialkylbarbituric acids, studies have shown a low barrier to rotation for the alkyl side chains. researchgate.net In the case of 5-butyl-5-ethylbarbituric acid, one of the independent molecules in the low-temperature crystal structure shows the butyl substituent in an unusual, non-extended conformation. nih.gov This indicates that crystal packing forces can significantly influence the conformation of flexible side chains. The introduction of a bulky phenyl group at the N-1 position in this compound will likely impose steric constraints that affect the conformation of the entire molecule. The orientation of the phenyl ring relative to the barbiturate ring will be a key conformational feature, influenced by a balance of steric hindrance and potential intramolecular interactions.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. For 5-Butyl-5-ethyl-1-phenylbarbituric acid, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map would identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, providing insights into its interaction with biological targets. For instance, in related barbiturates, the carbonyl groups are typically identified as key sites for hydrogen bonding interactions.
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional conformation of this compound is critical for its biological activity. Molecular Dynamics (MD) simulations would be utilized to explore the conformational landscape of the molecule. By simulating the motion of the atoms over time, MD simulations can identify the most stable, low-energy conformations that the molecule is likely to adopt in a physiological environment.
These simulations would pay particular attention to the flexibility of the butyl and ethyl chains at the C5 position and the orientation of the phenyl group at the N1 position. Understanding the preferred conformations is essential for predicting how the molecule will fit into a biological receptor. Research on similar compounds, such as butobarbitone (5-butyl-5-ethylbarbituric acid), has highlighted the conformational flexibility of the butyl group, which can adopt various extended or folded shapes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.
To build a QSAR or QSPR model for this compound, a range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure. Key descriptors would include:
Lipophilicity (logP): This measures the molecule's affinity for a nonpolar environment and is crucial for predicting its ability to cross cell membranes.
Topological Indices: These numerical values are derived from the molecular graph and describe aspects of molecular size, shape, and branching.
Electronic Descriptors: Parameters such as dipole moment and polarizability, obtained from quantum chemical calculations, would also be included.
The calculated values for these descriptors would form the basis for the correlational studies.
| Descriptor Category | Example Descriptors | Relevance |
| Lipophilicity | logP, logD | Membrane permeability, bioavailability |
| Topological | Wiener index, Randić index | Molecular size, shape, branching |
| Electronic | Dipole moment, Polarizability, HOMO/LUMO energies | Reactivity, intermolecular interactions |
Once the molecular descriptors are calculated, they would be correlated with experimentally determined or computationally predicted biological activities (e.g., binding affinities to a specific receptor). Statistical methods such as multiple linear regression or partial least squares would be used to develop a QSAR model. A robust QSAR model can then be used to predict the activity of other, structurally similar compounds.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor, typically a protein. This method helps in understanding the binding mode and estimating the binding affinity.
The process would involve:
Obtaining the 3D structure of a relevant biological target (e.g., a GABA-A receptor, a common target for barbiturates).
Generating the 3D conformation of this compound.
Using a docking algorithm to systematically explore possible binding poses of the ligand within the receptor's active site.
Scoring the different poses to identify the most likely binding mode and to estimate the binding energy.
Mechanistic Studies of Molecular Interactions
Biochemical Interactions with Receptors and Enzymes (Molecular Level)
The biochemical interplay of 5-Butyl-5-ethyl-1-phenylbarbituric acid with various biological macromolecules is a critical area of study. This section details its binding mechanisms with primary receptor targets and explores its interactions with other proteins.
Exploration of Interactions with Other Potential Protein Targets
While the primary molecular target is the GABA-A receptor, research indicates that barbiturates may also interact with other protein targets, although these are generally considered secondary mechanisms. Some studies have suggested that at higher concentrations, barbiturates can have effects on other neurotransmitter systems.
For instance, some barbiturates have been shown to inhibit certain subtypes of glutamate (B1630785) receptors, which are excitatory ion channels. This action would contribute to a reduction in neuronal excitability. Additionally, effects on voltage-gated calcium channels and other ion channels have been reported, though these interactions are less well-characterized compared to their effects on GABA-A receptors. The investigation into these off-target interactions is ongoing to fully understand the complete molecular profile of compounds like this compound.
Enzymatic Biotransformation Pathways and Metabolite Characterization
The metabolism of this compound is a crucial process that determines its duration of action and elimination from the body. This process involves enzymatic reactions that modify the parent compound into more water-soluble metabolites.
Identification of Metabolic Enzymes (e.g., Cytochrome P450 Isoenzymes)
The primary enzymes responsible for the metabolism of barbiturates are located in the liver and belong to the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases catalyze the oxidation of a wide variety of xenobiotics.
For barbiturates with alkyl side chains, such as the butyl and ethyl groups in this compound, specific CYP isoenzymes are responsible for their biotransformation. While the exact isoenzymes for this specific compound are not extensively detailed in the provided context, metabolism of structurally similar barbiturates like phenobarbital (B1680315) and pentobarbital (B6593769) heavily involves isoforms such as CYP2C9, CYP2C19, and CYP2B6. It is highly probable that these or related isoenzymes are also involved in the metabolism of this compound.
Determination of Metabolic Pathways (e.g., Hydroxylation, Conjugation)
The biotransformation of this compound proceeds through several key metabolic pathways. The most prominent of these is oxidation of the side chains, a classic Phase I metabolic reaction.
Hydroxylation: The alkyl (butyl and ethyl) and phenyl groups are susceptible to hydroxylation. This process involves the introduction of a hydroxyl (-OH) group, which increases the water solubility of the molecule. For example, the phenyl group can be hydroxylated to form a p-hydroxy-phenyl metabolite. chemsrc.com Similarly, the butyl chain can undergo oxidation at various positions.
N-Glucuronidation: Following Phase I oxidation, the resulting metabolites, as well as the parent drug to a lesser extent, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, where glucuronic acid is attached to the molecule, further increasing its water solubility and facilitating its excretion in the urine.
Other Pathways: N-hydroxylation is another potential, though less common, metabolic pathway for barbiturates. nih.govalfa-chemistry.com
Structural Analysis of Metabolites
The structural elucidation of metabolites is essential for understanding the complete disposition of the drug. Through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the exact chemical structures of the metabolic products can be determined.
For this compound, the primary metabolites would be hydroxylated derivatives. One key metabolite resulting from the oxidation of the phenyl group is 5-ethyl-5-(p-hydroxy-phenyl)barbituric acid . chemsrc.com Another potential metabolite from the oxidation of the butyl group could be a hydroxylated butyl derivative, such as 5-(3-hydroxybutyl)-5-ethyl-1-phenylbarbituric acid , analogous to metabolites seen with similar barbiturates. nih.gov A further, less common, metabolite could be 5-Butyl-5-ethyl-1-hydroxy barbituric acid . nih.govalfa-chemistry.com These hydroxylated metabolites are then often conjugated before excretion.
Table 2: Potential Metabolites of this compound
| Metabolite Name | Metabolic Pathway |
|---|---|
| 5-ethyl-5-(p-hydroxy-phenyl)barbituric acid | Phenyl group hydroxylation |
| 5-(3-hydroxybutyl)-5-ethyl-1-phenylbarbituric acid | Butyl chain hydroxylation |
Supramolecular Chemistry and Non-Covalent Interactions
The supramolecular assembly of this compound in both solution and the solid state is governed by a variety of non-covalent interactions. These interactions, primarily hydrogen bonding, stacking, and van der Waals forces, dictate the molecular recognition, crystal packing, and ultimately the physicochemical properties of the compound.
In the solid state, barbiturates are well-known for forming extensive hydrogen-bonding networks. While the crystal structure of this compound is not extensively detailed in the provided search results, the hydrogen bonding patterns of closely related barbiturates provide significant insight. The primary hydrogen bond donor is the N-H group at position 3 of the pyrimidine (B1678525) ring, while the carbonyl oxygen atoms at positions 2, 4, and 6 act as hydrogen bond acceptors.
Studies on analogous compounds, such as 5-ethyl-5-phenylbarbituric acid (phenobarbital), reveal that the N-H···O=C hydrogen bond is a fundamental motif in their crystal structures. researchgate.net This interaction typically leads to the formation of well-defined supramolecular constructs, such as ribbon chains. researchgate.net For instance, in a co-crystal of nealbarbitone and phenobarbital, a common 2D supramolecular structure based on an N–H···O=C bonded ribbon chain is observed. researchgate.net
The crystal structure of 5-butyl-5-ethylbarbituric acid (butobarbitone) has been shown to undergo a phase transition at low temperatures, which alters the hydrogen bonding network. nih.gov At room temperature, it crystallizes in the space group C2/c, but at 120 K, it transitions to P2(1)/n with two crystallographically independent molecules in the asymmetric unit. nih.gov This highlights the sensitivity of the hydrogen bonding arrangement to external conditions.
In solution, the hydrogen bonding capabilities of this compound would be expected to influence its interactions with solvents and other molecules. The formation of intermolecular hydrogen bonds with proton-accepting or proton-donating solvents can affect its solubility and conformational equilibrium.
The following table summarizes common hydrogen bond motifs observed in related barbiturate (B1230296) crystal structures, which are likely to be relevant for this compound.
| Motif |
The butyl and ethyl substituents at the C5 position are primarily involved in van der Waals interactions. These non-specific, short-range forces, although individually weak, become collectively significant in determining the close packing of molecules in the crystal. The conformation of the flexible butyl group can influence the efficiency of these packing interactions. For example, in one of the independent molecules in the low-temperature structure of butobarbitone, the butyl substituent adopts an unusual, non-extended conformation. nih.gov
The interplay between the directional, specific hydrogen bonds and the non-directional, weaker van der Waals and stacking interactions governs the final three-dimensional architecture of the crystal. In layered structures, which are common for barbiturates, van der Waals interactions are often present between the layers. researchgate.net
The following table outlines the key non-covalent interactions, other than hydrogen bonding, that are expected to be significant in the supramolecular assembly of this compound.
| Interaction Type |
Following a comprehensive search for scientific literature and analytical data, it has been determined that there is no specific information available regarding the advanced analytical methodologies for the chemical compound “this compound” corresponding to the detailed outline provided.
Extensive searches for HPLC, GC, TLC, LC-MS, and GC-MS applications, as well as novel detection methods, yielded no results for this specific N-phenyl substituted barbiturate. The available scientific literature focuses on related but structurally distinct compounds, such as 5-butyl-5-ethylbarbituric acid (butethal), 5-ethyl-5-phenylbarbituric acid (phenobarbital), and other N-substituted barbiturates.
Due to the strict requirement to focus solely on "this compound" and not introduce information from related compounds, it is not possible to generate a scientifically accurate article that adheres to the user's explicit instructions and outline. The creation of content without supporting data would lead to speculation and inaccuracies. Therefore, the requested article cannot be produced at this time.
Chemical Applications and Research Tools
Utilization as Chemical Probes for Biochemical Pathway Investigations
There is no specific information available in the provided search results detailing the use of 5-Butyl-5-ethyl-1-phenylbarbituric acid as a chemical probe for investigating biochemical pathways. While barbiturates, as a class, are known to interact with biological systems, the application of this specific phenyl-substituted compound as a tool for biochemical research is not documented.
Function as Chemical Building Blocks for Synthesis of Complex Organic Molecules
While the synthesis of various barbituric acid derivatives is a common practice in organic chemistry, the specific use of this compound as a foundational building block or intermediate for the synthesis of more complex organic molecules is not described in the available research. Patents and studies on related compounds, like 5-ethyl-5-phenyl barbituric acid (phenobarbital), detail their synthesis processes rather than their subsequent use as a synthetic precursor. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Butyl-5-ethyl-1-phenylbarbituric acid, and what purification challenges are commonly encountered?
- Methodological Answer : Synthesis typically involves alkylation of barbituric acid precursors via nucleophilic substitution. Challenges arise from intramolecular isomerization, such as unintended lactam or lactone formation during ammonolysis or hydrolysis steps. Purification requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography to separate byproducts. Monitoring intermediates with TLC or HPLC is critical .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to alkyl chains (butyl, ethyl) and aromatic protons (phenyl group).
- Mass Spectrometry : Confirm molecular weight (e.g., 294.31 g/mol via ESI-MS) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. Which physicochemical properties are essential for preclinical formulation, and how are they measured?
- Methodological Answer :
- Solubility : Determine in aqueous buffers (pH 1.2–7.4) and organic solvents using HPLC or UV-Vis spectrophotometry.
- pKa : Measure via potentiometric titration under standardized conditions (e.g., I = 0.00, 25°C), validated against reference acids like benzoic acid.
- Thermodynamic Stability : Assess via DSC/TGA for melting/decomposition points .
Advanced Research Questions
Q. How do substituents on the barbituric acid core influence pKa, and what experimental designs account for electronic effects?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) lower pKa by stabilizing the deprotonated form, while alkyl groups increase it. Use QSAR models to predict substituent effects and validate experimentally via potentiometry. Compare with analogs like 5-ethyl-5-phenylbarbituric acid (pKa = 7.48) and 5-allyl-5-phenyl derivatives (pKa = 7.40) .
Q. How can researchers resolve contradictory reaction outcomes (e.g., isomerization vs. desired alkylation) during derivative synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates.
- Byproduct Characterization : Isolate unexpected products (e.g., lactams or lactones) via preparative HPLC and confirm structures via NOESY NMR or X-ray diffraction.
- Condition Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to suppress intramolecular cyclization .
Q. What in vivo models and endpoints are appropriate for evaluating neuropharmacological activity and toxicity?
- Methodological Answer :
- Rodent Models : Assess anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) tests.
- Dose-Response Studies : Determine LD50 (e.g., >500 mg/kg in mice) and therapeutic index.
- Behavioral Toxicity : Monitor motor coordination (rotarod test) and sedation thresholds .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility or pKa values across studies?
- Methodological Answer :
- Standardized Protocols : Replicate measurements under identical conditions (solvent, temperature, ionic strength).
- Cross-Validation : Compare with structurally related compounds (e.g., 5-ethyl-5-phenylbarbituric acid) to identify outliers.
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability .
Experimental Design Considerations
Q. What factorial design principles optimize reaction yields for this compound derivatives?
- Methodological Answer : Use a 2^k factorial design to test variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
